Triethylsilyl 2-methylprop-2-ene-1-sulfinate
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Overview
Description
Triethylsilyl 2-methylprop-2-ene-1-sulfinate is an organosilicon compound with the molecular formula C10H22O2SSi. It is known for its utility in organic synthesis, particularly in the silylation of alcohols and other functional groups. The compound is characterized by its transparent, colorless liquid form and is primarily used in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylsilyl 2-methylprop-2-ene-1-sulfinate can be synthesized through a (CuOTf)2C6H6-catalyzed sila-ene reaction of methallylsilanes with sulfur dioxide (SO2) at 50°C . This method is efficient and yields high-purity products under neutral conditions. The reaction involves the formation of silyl ethers from sterically hindered, epimerizable, and base-sensitive alcohols.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of copper(I) triflate as a catalyst and methallylsilanes as starting materials. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Triethylsilyl 2-methylprop-2-ene-1-sulfinate primarily undergoes silylation reactions. These reactions involve the transfer of the silyl group to various substrates, such as alcohols, polyols, and carbohydrates . The compound can also participate in substitution reactions where the silyl group is replaced by other functional groups.
Common Reagents and Conditions
The silylation reactions involving this compound are typically carried out in the presence of acetonitrile (CH3CN) as a solvent and under an argon atmosphere at room temperature . The reactions are highly selective and yield silyl ethers in high purity.
Major Products Formed
The major products formed from the silylation reactions of this compound are silyl ethers. These products are valuable intermediates in organic synthesis and can be further transformed into various functionalized compounds.
Scientific Research Applications
Triethylsilyl 2-methylprop-2-ene-1-sulfinate has several applications in scientific research:
Biology: The compound’s ability to selectively protect hydroxyl groups makes it useful in the synthesis of complex biomolecules.
Medicine: While not directly used as a drug, its role in the synthesis of pharmaceutical intermediates is significant.
Industry: It is employed in the production of silylated derivatives, which are important in various industrial processes.
Mechanism of Action
The mechanism by which triethylsilyl 2-methylprop-2-ene-1-sulfinate exerts its effects involves the formation of a silyl ether bond. The compound reacts with hydroxyl groups in the presence of a catalyst, leading to the formation of a stable silyl ether. This reaction is highly selective and occurs under mild conditions, making it suitable for sensitive substrates .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl 2-methylprop-2-ene-1-sulfinate
- Tert-butyldimethylsilyl 2-methylprop-2-ene-1-sulfinate
- Triisopropylsilyl 2-methylprop-2-ene-1-sulfinate
Uniqueness
Triethylsilyl 2-methylprop-2-ene-1-sulfinate is unique due to its balance of steric hindrance and reactivity. Compared to trimethylsilyl and tert-butyldimethylsilyl derivatives, it offers a moderate level of steric protection while maintaining high reactivity. This makes it particularly useful for the selective silylation of sterically hindered and base-sensitive substrates .
Properties
CAS No. |
850418-19-8 |
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Molecular Formula |
C10H22O2SSi |
Molecular Weight |
234.43 g/mol |
IUPAC Name |
triethylsilyl 2-methylprop-2-ene-1-sulfinate |
InChI |
InChI=1S/C10H22O2SSi/c1-6-14(7-2,8-3)12-13(11)9-10(4)5/h4,6-9H2,1-3,5H3 |
InChI Key |
IINRMKPFRWLCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OS(=O)CC(=C)C |
Origin of Product |
United States |
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